molecular formula C11H15NO B3394333 (R)-3-(P-tolyl)morpholine CAS No. 1213118-87-6

(R)-3-(P-tolyl)morpholine

Cat. No.: B3394333
CAS No.: 1213118-87-6
M. Wt: 177.24 g/mol
InChI Key: GVJDPIFKBRDIKX-NSHDSACASA-N
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Description

®-3-(P-tolyl)morpholine is a chiral morpholine derivative characterized by the presence of a p-tolyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(P-tolyl)morpholine typically involves the reaction of ®-3-hydroxymorpholine with p-tolyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of ®-3-(P-tolyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ®-3-(P-tolyl)morpholine.

Types of Reactions:

    Oxidation: ®-3-(P-tolyl)morpholine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of ®-3-(P-tolyl)morpholine can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other functional groups. Reagents like alkyl halides and aryl halides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to mild heating.

    Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature to reflux.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: N-oxides of ®-3-(P-tolyl)morpholine.

    Reduction: Secondary amines derived from ®-3-(P-tolyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

®-3-(P-tolyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: ®-3-(P-tolyl)morpholine derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ®-3-(P-tolyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being studied.

Comparison with Similar Compounds

    (S)-3-(P-tolyl)morpholine: The enantiomer of ®-3-(P-tolyl)morpholine, which may exhibit different biological activities due to its chiral nature.

    3-(P-tolyl)piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

    3-(P-tolyl)tetrahydrofuran: Another similar compound with a tetrahydrofuran ring.

Uniqueness: ®-3-(P-tolyl)morpholine is unique due to its specific chiral configuration and the presence of the p-tolyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R)-3-(4-methylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJDPIFKBRDIKX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654134
Record name (3R)-3-(4-Methylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213118-87-6
Record name (3R)-3-(4-Methylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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